1-(4-Tosylpiperazin-1-yl)ethanone
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Overview
Description
1-(4-Tosylpiperazin-1-yl)ethanone is an organic compound that features a piperazine ring substituted with a tosyl group and an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like corticosteroid 11-beta-dehydrogenase 1 (hsd11b1) . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
It can be inferred that similar compounds may interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been found to affect the conversion of cortisol to cortisone, which is a part of the glucocorticoid metabolic process .
Result of Action
Similar compounds have been found to inhibit certain biochemical reactions, which could potentially lead to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-(4-Tosylpiperazin-1-yl)ethanone has been found to interact with various enzymes and proteins. For instance, it has been associated with the enzyme Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1), which catalyzes the conversion of cortisol to the inactive metabolite cortisone . This interaction suggests that this compound may play a role in the regulation of cortisol levels in the body .
Cellular Effects
Some studies suggest that it may have anti-inflammatory effects . For instance, it has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Molecular Mechanism
It is known to interact with the enzyme HSD11B1, suggesting that it may exert its effects at least in part through this interaction .
Dosage Effects in Animal Models
In animal models, this compound has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner
Metabolic Pathways
Its interaction with the enzyme HSD11B1 suggests that it may be involved in the metabolism of cortisol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tosylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the tosylation of piperazine followed by acylation. The tosylation step typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The acylation step involves reacting the tosylated piperazine with an acylating agent like acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tosylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
1-(4-Tosylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)ethanone
- 1-(4-Methylpiperazin-1-yl)ethanone
- Phenyl(4-tosylpiperazin-1-yl)methanone
Uniqueness: 1-(4-Tosylpiperazin-1-yl)ethanone is unique due to the presence of both the tosyl group and the ethanone moiety, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVSBAWSQRGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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